2-[2-(Thiazol-2-ylcarbamoyl)-ethyl]-hexanoic acid
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Overview
Description
2-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]ETHYL}HEXANOIC ACID is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]ETHYL}HEXANOIC ACID typically involves the reaction of a thiazole derivative with a suitable acylating agent. One common method involves the use of thiourea and an appropriate aldehyde or ketone under acidic conditions to form the thiazole ring. This intermediate can then be further reacted with hexanoic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]ETHYL}HEXANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can lead to the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]ETHYL}HEXANOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]ETHYL}HEXANOIC ACID involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with key cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,3-thiazol-2-yl)carbamoyl]acetic acid
- 2-(1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetic acid
Uniqueness
2-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]ETHYL}HEXANOIC ACID is unique due to its specific structure, which combines a thiazole ring with a hexanoic acid moiety. This combination can confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H18N2O3S |
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Molecular Weight |
270.35 g/mol |
IUPAC Name |
2-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]hexanoic acid |
InChI |
InChI=1S/C12H18N2O3S/c1-2-3-4-9(11(16)17)5-6-10(15)14-12-13-7-8-18-12/h7-9H,2-6H2,1H3,(H,16,17)(H,13,14,15) |
InChI Key |
ZNFVLMVXJIMBSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC(=O)NC1=NC=CS1)C(=O)O |
Origin of Product |
United States |
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